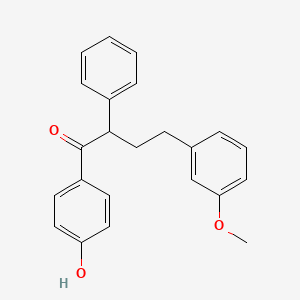
1-(4-Hydroxyphenyl)-4-(3-methoxyphenyl)-2-phenyl-1-butanone
Cat. No. B8405877
M. Wt: 346.4 g/mol
InChI Key: AEDYYZXXYWLYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03947520
Procedure details


A mixture of 11.65 g. of 4-(m-methoxyphenyl-1-(p-methoxyphenyl)-2-phenyl-1-butanone and 13.6 g. of aluminum chloride in 270 ml. of benzene was heated at reflux for 31/2 hours. The solution was allowed to cool and washed in turn with 2.5 N hydroxhloric acid, water and a saturated solution of sodium chloride. The organic layer was then extracted with 5 portions of 110 ml. each of N sodium hydroxide. Acidification of this last extract gave 11.04 g. of the crude phenol. A single recrystallization from aqueous methanol afforded 8.42 g. of 1(p-hydroxyphenyl)-4-(m-methoxyphenyl)-2-phenyl-1-butanone, m.p. 125°-129° C. (yield, 75%)
Name
m-methoxyphenyl-1-(p-methoxyphenyl)-2-phenyl-1-butanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
COC1C=C([C:9]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)([CH2:20][CH3:21])[C:10]([C:12]2[CH:17]=[CH:16][C:15]([O:18]C)=[CH:14][CH:13]=2)=[O:11])C=CC=1.[Cl-].[Al+3].[Cl-].[Cl-].[C:32]1([OH:38])[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1.[CH:39]1C=CC=CC=1>>[OH:18][C:15]1[CH:14]=[CH:13][C:12]([C:10](=[O:11])[CH:9]([C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH2:20][CH2:21][C:34]2[CH:35]=[CH:36][CH:37]=[C:32]([O:38][CH3:39])[CH:33]=2)=[CH:17][CH:16]=1 |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
m-methoxyphenyl-1-(p-methoxyphenyl)-2-phenyl-1-butanone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1)C(C(=O)C1=CC=C(C=C1)OC)(CC)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 11.65 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 31/2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
WASH
|
Type
|
WASH
|
|
Details
|
washed in turn with 2.5 N hydroxhloric acid, water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic layer was then extracted with 5 portions of 110 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Acidification of this last extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave 11.04 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A single recrystallization from aqueous methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded 8.42 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)C(C(CCC1=CC(=CC=C1)OC)C1=CC=CC=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
